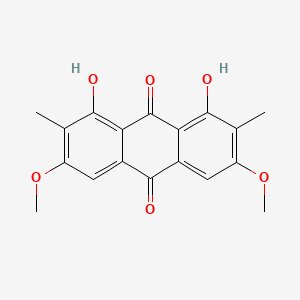

1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione

CAS No.: 502497-28-1

Cat. No.: VC17606936

Molecular Formula: C18H16O6

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502497-28-1 |

|---|---|

| Molecular Formula | C18H16O6 |

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | 1,8-dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C18H16O6/c1-7-11(23-3)5-9-13(15(7)19)18(22)14-10(17(9)21)6-12(24-4)8(2)16(14)20/h5-6,19-20H,1-4H3 |

| Standard InChI Key | IFUCQHKCOJOFLU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s anthracene-9,10-dione core consists of three fused benzene rings, with ketone groups at positions 9 and 10. Substituents at positions 1, 3, 6, and 8 introduce steric and electronic modifications that influence its reactivity and interactions. The hydroxyl groups at positions 1 and 8 enhance hydrogen-bonding potential, while methoxy groups at positions 3 and 6 contribute to lipophilicity. Methyl groups at positions 2 and 7 further modulate solubility and steric hindrance .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 328.3 g/mol | |

| Topological Polar Surface Area | 97.0 Ų | |

| H-Bond Donors | 2 (hydroxyl groups) | |

| H-Bond Acceptors | 6 (oxygen atoms) |

Spectroscopic and Computational Data

The compound’s UV-Vis absorption spectrum is expected to exhibit maxima in the range of 250–400 nm, typical of anthraquinones with extended conjugation . Density functional theory (DFT) calculations predict a planar geometry, with intramolecular hydrogen bonds between hydroxyl and ketone groups stabilizing the structure. The methyl and methoxy substituents introduce slight deviations from planarity, influencing π-π stacking interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous anthraquinones are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 2,7-dimethylanthraquinone is synthesized through bromination followed by cross-coupling reactions . Adapting these methods, the target compound could be synthesized by:

-

Bromination: Introducing bromine at positions 3 and 6 of a pre-methylated anthraquinone precursor.

-

Methoxylation: Replacing bromine atoms with methoxy groups via nucleophilic aromatic substitution.

-

Hydroxylation: Oxidative demethylation or directed ortho-metalation to install hydroxyl groups at positions 1 and 8 .

Reactivity Patterns

The hydroxyl groups are susceptible to oxidation, forming quinone derivatives, while methoxy groups resist nucleophilic attack under mild conditions. Methyl groups at positions 2 and 7 sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the less-substituted regions of the molecule .

Pharmacokinetic and Toxicological Profiles

ADMET Properties

Predictive models using admetSAR 2.0 suggest the following properties for structurally similar anthraquinones :

Table 2: Predicted ADMET Properties

| Property | Prediction | Probability (%) | Source |

|---|---|---|---|

| Human Intestinal Absorption | High | 99.26 | |

| Blood-Brain Barrier Penetration | Low | 75.00 | |

| Cytochrome P450 2C9 Inhibition | Moderate | 74.61 | |

| Carcinogenicity | Non-carcinogenic | 77.09 |

The compound’s high topological polar surface area (97.0 Ų) likely reduces blood-brain barrier permeability, aligning with predictions for analogous structures .

Toxicity Considerations

Anthraquinones are generally associated with low acute toxicity but may exhibit hepatotoxicity at high doses. The presence of methoxy groups could mitigate reactive oxygen species (ROS) generation compared to hydroxyl-rich analogues .

Future Research Directions

-

Synthetic Optimization: Developing efficient routes to scale up production.

-

Electronic Properties: Investigating charge-transfer characteristics for organic electronics.

-

Biological Screening: Evaluating antitumor and antimicrobial efficacy in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume